

# Application Note: Uric Acid-15N2 Based Assay for Metabolic Studies

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## Compound of Interest

Compound Name: Uric acid-15N2

Cat. No.: B052975

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## Introduction

Uric acid, the final product of purine metabolism in humans, is increasingly recognized not just as a metabolic waste product, but as a key player in various physiological and pathological processes.[1][2] Dysregulation of uric acid levels is associated with conditions such as gout, metabolic syndrome, cardiovascular disease, and chronic kidney disease.[3][4] Understanding the dynamics of de novo purine biosynthesis, which culminates in uric acid production, is therefore crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies.

This application note describes a robust and sensitive assay for tracing the de novo synthesis of uric acid in cultured cells using the stable isotope-labeled precursor, 15N-glycine. By monitoring the incorporation of 15N into newly synthesized purine nucleotides and ultimately uric acid, researchers can quantitatively assess the activity of this metabolic pathway under various experimental conditions. This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise detection and quantification of 15N-labeled uric acid.

## Principle of the Assay

The assay is based on the principle of stable isotope tracing. Glycine is a fundamental building block in the de novo synthesis of purine rings. By replacing standard glycine in the cell culture medium with 15N-labeled glycine, the nitrogen isotope is incorporated into the purine backbone

of newly synthesized intermediates such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP), and finally into the end-product, uric acid. The extent of  $^{15}\text{N}$  incorporation into uric acid is directly proportional to the rate of de novo purine synthesis.<sup>[3][5]</sup>

The workflow involves culturing cells in a medium containing the  $^{15}\text{N}$  tracer, followed by quenching of metabolic activity, extraction of intracellular metabolites, and analysis by LC-MS/MS. Uric acid-1,3- $^{15}\text{N}_2$  is used as an internal standard for accurate quantification.<sup>[6]</sup>

## Featured Application: Investigating the Effect of Purine Depletion on De Novo Uric Acid Synthesis in HeLa Cells

To demonstrate the utility of this assay, we present a case study on the effect of purine availability on the rate of de novo uric acid synthesis in HeLa cells. It is hypothesized that culturing cells in a purine-depleted medium will upregulate the de novo purine synthesis pathway to meet the cellular demand for nucleotides.<sup>[7]</sup>

### Quantitative Data Summary

The following table summarizes the quantitative results from the LC-MS/MS analysis of intracellular uric acid from HeLa cells cultured in either standard or purine-depleted medium, both supplemented with  $^{15}\text{N}$ -glycine.

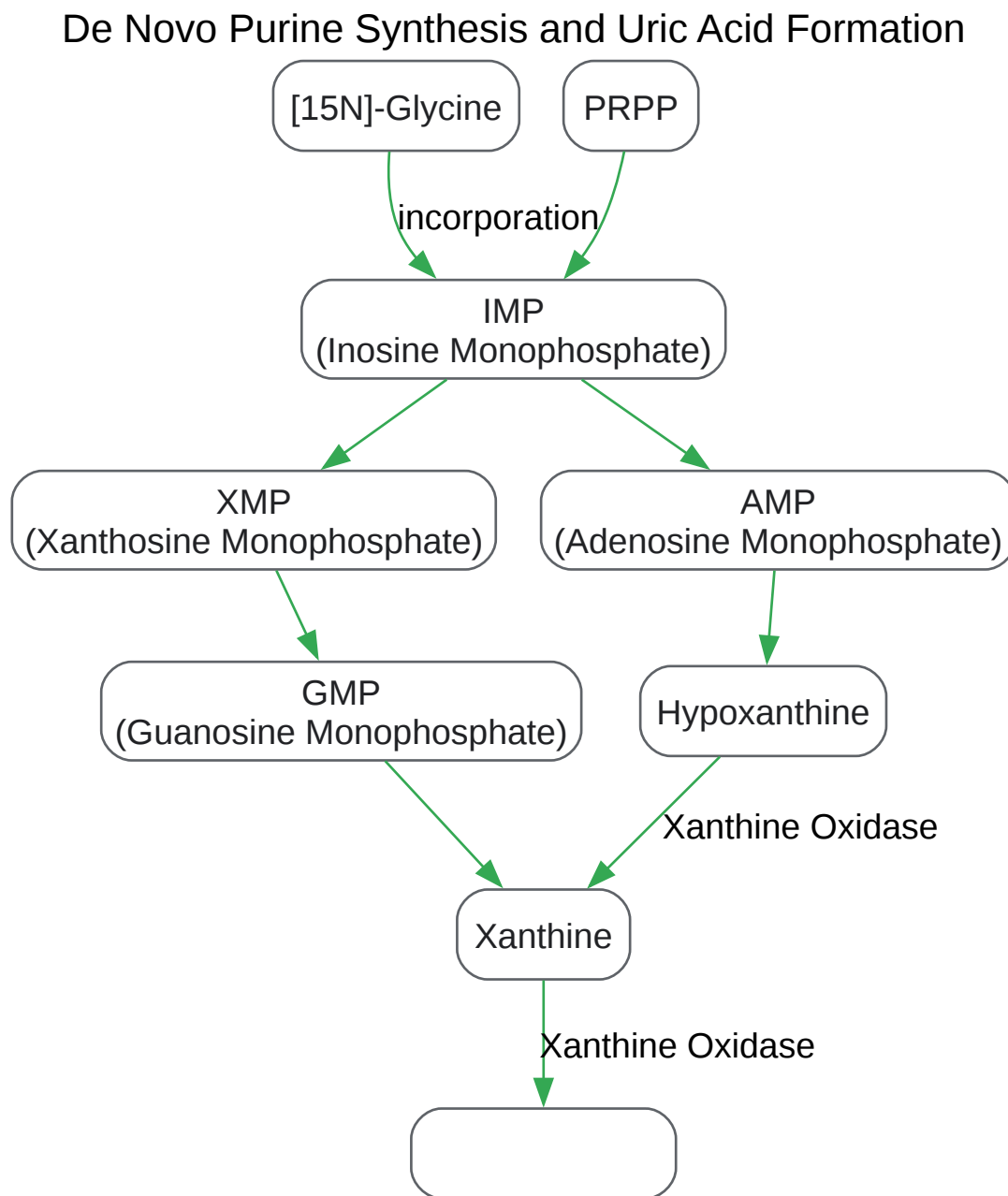
Condition	Total Uric Acid (pmol/106 cells)	$^{15}\text{N}$ -Uric Acid (pmol/106 cells)	% $^{15}\text{N}$ Enrichment	Fold Change in De Novo Synthesis
Standard Medium	$15.2 \pm 1.8$	$3.1 \pm 0.5$	20.4%	1.0
Purine-Depleted Medium	$18.5 \pm 2.1$	$9.3 \pm 1.1$	50.3%	3.0

Data are presented as mean  $\pm$  standard deviation (n=3).  $^{15}\text{N}$  Enrichment is calculated as  $(^{15}\text{N}\text{-Uric Acid} / \text{Total Uric Acid}) \times 100$ . Fold Change is relative to the Standard Medium

condition.

## Visualizations

### Metabolic Pathway of De Novo Uric Acid Synthesis

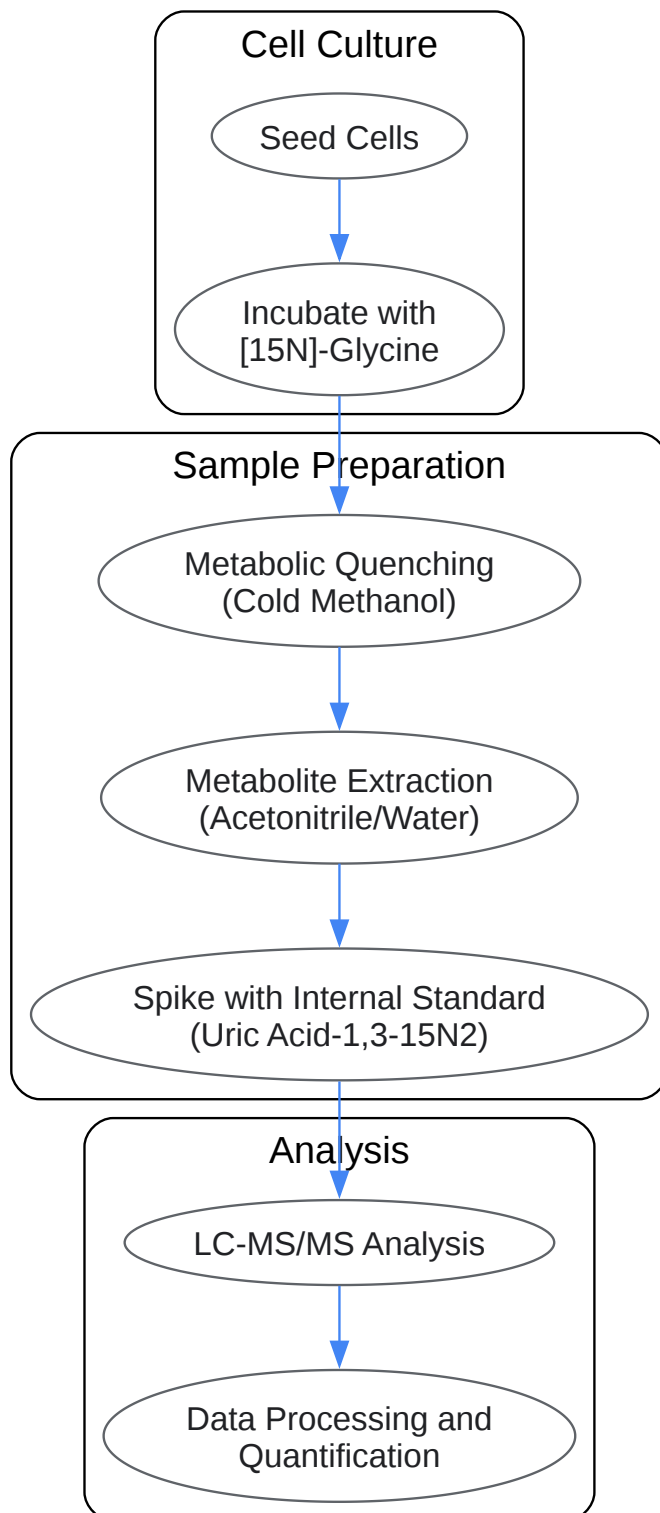


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Caption: De novo purine synthesis pathway highlighting the incorporation of  $^{15}\text{N}$ -glycine.

## Experimental Workflow

### Experimental Workflow for Uric Acid-15N2 Assay

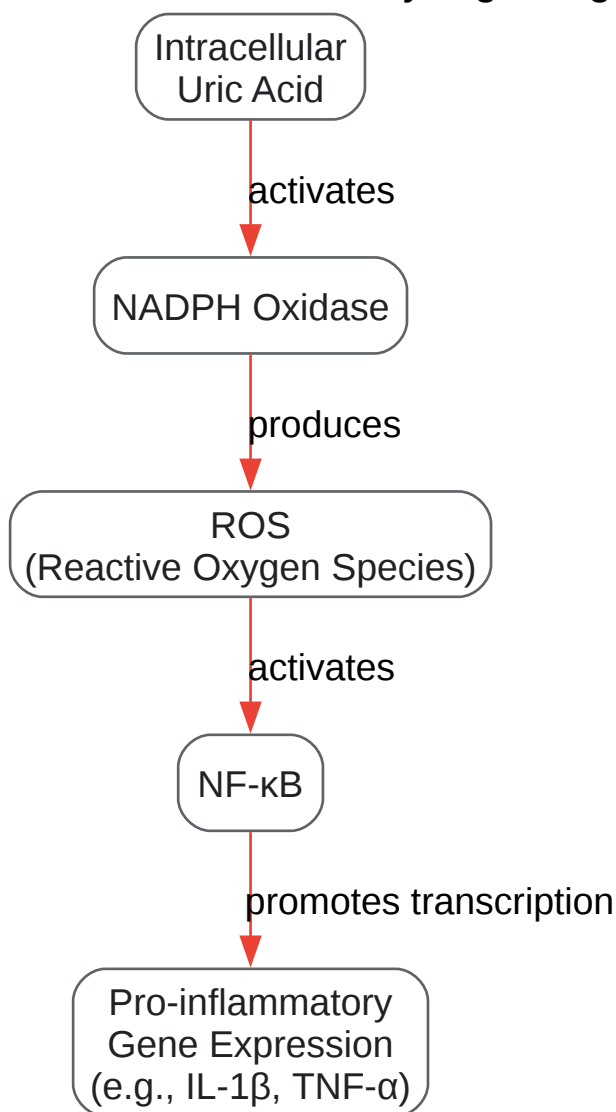


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Caption: Workflow for the **Uric acid-15N2** based metabolic tracing assay.

## Uric Acid-Induced Inflammatory Signaling

### Uric Acid-Induced Inflammatory Signaling Pathway



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Caption: Signaling pathway of uric acid-induced inflammation via ROS and NF-κB.

## Protocols

### I. Cell Culture and Isotope Labeling

Materials:

- HeLa cells (or other cell line of interest)
- Standard cell culture medium (e.g., DMEM)
- Purine-depleted medium (custom formulation or commercially available)
- Dialyzed Fetal Bovine Serum (dFBS)
- $^{15}\text{N}$ -Glycine ( $\geq 98\%$  isotopic purity)
- 6-well cell culture plates
- Phosphate-Buffered Saline (PBS), ice-cold

#### Protocol:

- Seed HeLa cells in 6-well plates at a density of  $0.5 \times 10^6$  cells per well and allow them to attach overnight.
- The next day, aspirate the standard medium and wash the cells once with sterile PBS.
- Prepare the labeling media:
  - Standard Labeling Medium: Standard medium supplemented with 10% dFBS and  $^{15}\text{N}$ -glycine at the desired concentration (e.g., 0.4 mM).
  - Purine-Depleted Labeling Medium: Purine-depleted medium supplemented with 10% dFBS and  $^{15}\text{N}$ -glycine at the same concentration as the standard labeling medium.
- Add 2 mL of the respective labeling medium to each well.
- Incubate the cells for a time course determined by preliminary experiments to achieve significant and measurable isotope incorporation (e.g., 24 hours).

## II. Metabolite Extraction

#### Materials:

- Ice-cold 80% Methanol in water (v/v)

- Ice-cold Acetonitrile
- Ice-cold, sterile deionized water
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >15,000 x g
- Uric acid-1,3-15N2 internal standard solution (1 µg/mL in water)

Protocol:

- **Quenching:** Place the 6-well plates on ice. Quickly aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
- **Cell Lysis and Collection:** Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
- **Protein Precipitation:** Add 500 µL of ice-cold acetonitrile to each tube, vortex briefly, and incubate at -20°C for 30 minutes to precipitate proteins.
- **Centrifugation:** Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.
- **Internal Standard Spiking:** Add a known amount of Uric acid-1,3-15N2 internal standard solution to each sample. For example, add 10 µL of a 1 µg/mL solution.
- Dry the samples completely using a vacuum concentrator (e.g., SpeedVac).
- Reconstitute the dried metabolite extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

### III. LC-MS/MS Analysis

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

#### LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8  $\mu$ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 2% to 98% B over 10 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L

#### MS/MS Conditions (Example):

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Unlabeled Uric Acid	167.0	124.0
15N-Uric Acid	168.0	125.0
Uric Acid-1,3-15N2 (IS)	169.0	125.0

Note: The specific m/z for 15N-Uric Acid will depend on the number of 15N atoms incorporated from glycine.

#### Data Analysis:



- Integrate the peak areas for each MRM transition.
- Calculate the amount of unlabeled and  $^{15}\text{N}$ -labeled uric acid in each sample using a calibration curve and normalizing to the internal standard.
- Determine the percentage of  $^{15}\text{N}$  enrichment to assess the rate of de novo synthesis.

## Conclusion

The **Uric acid- $^{15}\text{N}_2$**  based assay provides a powerful tool for investigating the dynamics of de novo purine synthesis. This method offers high sensitivity and specificity, enabling researchers to quantify metabolic flux through this critical pathway. The application of this assay can provide valuable insights into the pathophysiology of metabolic diseases and aid in the discovery and evaluation of novel therapeutic agents targeting purine metabolism.

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